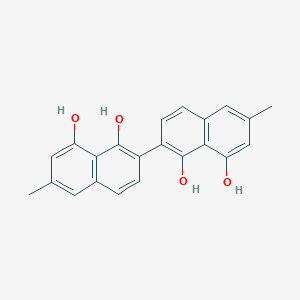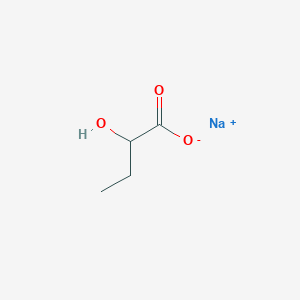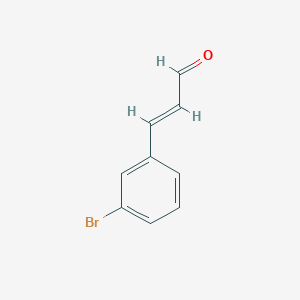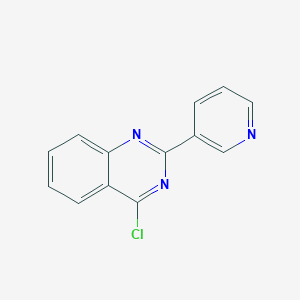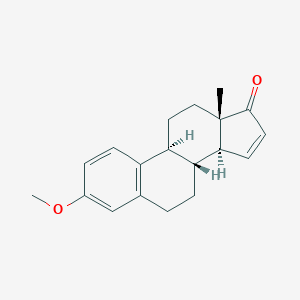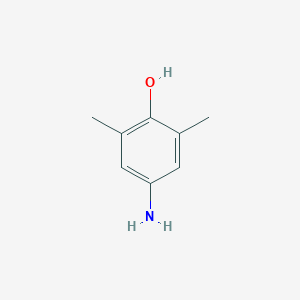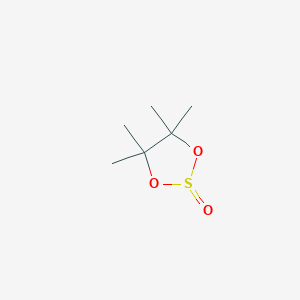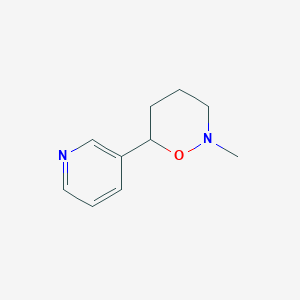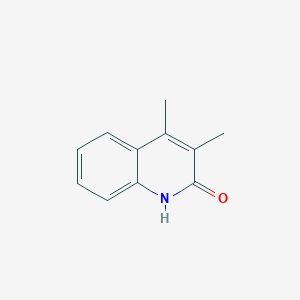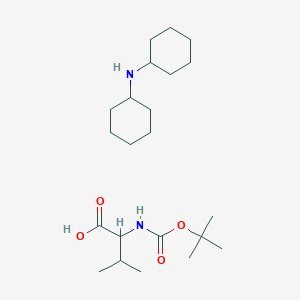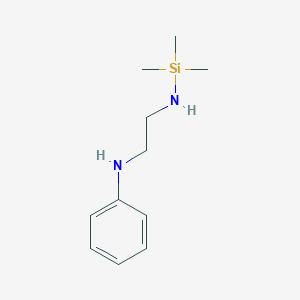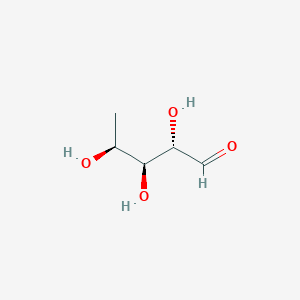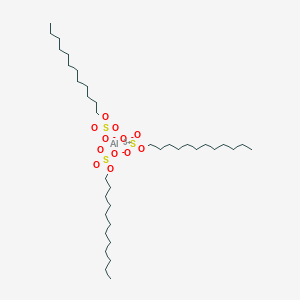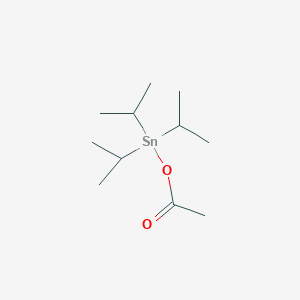
Triisopropyltin acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisopropyltin acetate, also known as TIP-TA, is an organotin compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and is primarily used as a catalyst in various chemical reactions.
Applications De Recherche Scientifique
Triisopropyltin acetate has a wide range of applications in scientific research, including organic synthesis, polymer chemistry, and material science. It is commonly used as a catalyst in reactions such as esterification, transesterification, and polymerization. Triisopropyltin acetate is also used as a stabilizer in PVC production and as a biocide in marine antifouling paints.
Mécanisme D'action
Triisopropyltin acetate acts as a Lewis acid catalyst, which means it can accept an electron pair from a Lewis base and form a coordinate covalent bond. The tin atom in Triisopropyltin acetate has a vacant p orbital, which allows it to accept a lone pair of electrons from a substrate and form a stable intermediate. This intermediate can then react with another molecule to form the desired product.
Effets Biochimiques Et Physiologiques
Triisopropyltin acetate has been shown to have toxic effects on various organisms, including humans. It can interfere with the normal functioning of enzymes and disrupt cellular processes. Triisopropyltin acetate has also been shown to have endocrine-disrupting effects, which can lead to developmental abnormalities and reproductive problems.
Avantages Et Limitations Des Expériences En Laboratoire
Triisopropyltin acetate is a highly effective catalyst that can accelerate reactions and improve yields. It is also relatively cheap and easy to use. However, Triisopropyltin acetate can be toxic and hazardous to handle, and its use should be carefully controlled and monitored. It is also important to ensure that Triisopropyltin acetate does not contaminate the environment or harm living organisms.
Orientations Futures
There are several potential future directions for research on Triisopropyltin acetate. One area of interest is the development of safer and more environmentally friendly alternatives to Triisopropyltin acetate. Another area of research is the study of Triisopropyltin acetate's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, further investigation into the mechanism of action of Triisopropyltin acetate could lead to the development of new catalysts and materials with improved properties.
Méthodes De Synthèse
Triisopropyltin acetate can be synthesized by reacting isopropylmagnesium chloride with tin(IV) chloride in the presence of acetic acid. The reaction produces Triisopropyltin acetate as a byproduct, which can be isolated and purified using various techniques such as column chromatography and distillation.
Propriétés
Numéro CAS |
19464-55-2 |
|---|---|
Nom du produit |
Triisopropyltin acetate |
Formule moléculaire |
C11H24O2Sn |
Poids moléculaire |
307.02 g/mol |
Nom IUPAC |
tri(propan-2-yl)stannyl acetate |
InChI |
InChI=1S/3C3H7.C2H4O2.Sn/c3*1-3-2;1-2(3)4;/h3*3H,1-2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
Clé InChI |
QFJYGGLSJCYKQK-UHFFFAOYSA-M |
SMILES |
CC(C)[Sn](C(C)C)(C(C)C)OC(=O)C |
SMILES canonique |
CC(C)[Sn+](C(C)C)C(C)C.CC(=O)[O-] |
Autres numéros CAS |
19464-55-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



